![molecular formula C22H26FN5O4 B2723463 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1190002-89-1](/img/structure/B2723463.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H26FN5O4 and its molecular weight is 443.479. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Characterization
The compound has been investigated for its pharmacokinetic and pharmacodynamic properties, particularly in the context of developing new medications. For instance, research has focused on evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles to predict its behavior in human bodies. Studies have also looked into its binding affinity to specific receptors and its efficacy in various models, providing crucial data for dose selection in clinical trials (Garner et al., 2015).
Toxicological Assessment
Toxicological studies are vital for understanding the safety profile of chemical compounds. Research in this area has included safety pharmacology and neurotoxicity studies, aiming to identify any potential adverse effects the compound may have on biological systems. Such studies are indispensable for determining the compound's safety margins and for regulatory submissions (Garner et al., 2015).
Environmental Impact and Exposure
Investigations into the environmental presence and human exposure to such compounds are critical, especially for those used in pharmaceuticals, personal care products, or as industrial chemicals. Studies have been conducted to measure the levels of related compounds in environmental samples and human biomarkers, assessing the potential for human exposure and the implications for public health (Ericson Jogsten et al., 2010).
Biomarker Identification for Exposure
Research has also focused on identifying biomarkers of exposure to such chemicals, which is essential for epidemiological studies linking exposure to health outcomes. The identification of specific metabolites in biological samples can help in understanding the extent of exposure and the potential risks associated with these compounds (Wang & Kannan, 2013).
properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O4/c1-3-28-20-19(14(2)25-28)26(13-18(29)24-11-17-5-4-10-32-17)22(31)27(21(20)30)12-15-6-8-16(23)9-7-15/h6-9,17H,3-5,10-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKDEHZDZYUOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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